

# The Efficacy of Acid Black 107 in Textile Finishing: A Comparative Guide

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Compound of Interest		
Compound Name:	Acid Black 107	
Cat. No.:	B1175314	Get Quote

In the realm of textile finishing, the selection of dyes is a critical determinant of the final product's aesthetic appeal, durability, and performance. Among the myriad of colorants available, **Acid Black 107** stands as a prominent choice for achieving deep, rich black shades on various protein and polyamide fibers. This guide provides an objective comparison of **Acid Black 107**'s performance in different textile finishing processes against other acid dyes, supported by experimental data to aid researchers, scientists, and professionals in making informed decisions.

## **Performance Comparison of Black Acid Dyes**

The efficacy of a dye is primarily evaluated based on its colorfastness, exhaustion, and fixation properties on a given substrate. While direct comparative studies of **Acid Black 107** against other specific black acid dyes under identical conditions are limited in publicly available literature, this section presents a representative comparison based on available data for similar acid dyes on wool, silk, and nylon.

Disclaimer: The following tables are compiled from multiple sources and do not represent a direct head-to-head comparison of the dyes under a single set of experimental conditions. The data for the "Alternative Black Acid Dye" is representative of a typical black acid dye and is included for illustrative comparison.

## **Table 1: Comparative Performance on Wool**



Performance Metric	Acid Black 107	Alternative Black Acid Dye (Representative)
Lightfastness (ISO 105-B02)	7-8	5
Wash Fastness (ISO 105-C06)	5	3
Rubbing Fastness - Dry (ISO 105-X12)	4-5	4
Rubbing Fastness - Wet (ISO 105-X12)	4	3
Perspiration Fastness (ISO 105-E04)	4-5	4
Exhaustion (%)	~85-95%	~80-90%
Fixation (%)	High	Moderate to High

**Table 2: Comparative Performance on Silk** 

Performance Metric	Acid Black 107	Alternative Black Acid Dye (Representative)
Lightfastness (ISO 105-B02)	6-7	4-5
Wash Fastness (ISO 105-C06)	4-5	3
Rubbing Fastness - Dry (ISO 105-X12)	4	4
Rubbing Fastness - Wet (ISO 105-X12)	3-4	3
Perspiration Fastness (ISO 105-E04)	4	3-4
Exhaustion (%)	~80-90%	~75-85%
Fixation (%)	High	Moderate

# **Table 3: Comparative Performance on Nylon**

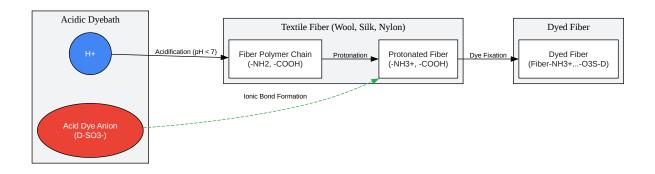


Performance Metric	Acid Black 107	Alternative Black Acid Dye (Representative)
Lightfastness (ISO 105-B02)	7	5-6
Wash Fastness (ISO 105-C06)	4-5	3-4
Rubbing Fastness - Dry (ISO 105-X12)	4-5	4
Rubbing Fastness - Wet (ISO 105-X12)	4	3
Perspiration Fastness (ISO 105-E04)	4-5	4
Exhaustion (%)	~90-98%	~85-95%
Fixation (%)	Very High	High

# **Dyeing Mechanism and Signaling Pathway**

The dyeing of protein and polyamide fibers with acid dyes is governed by a well-understood electrochemical mechanism. Under acidic conditions, the amino groups (-NH2) present in the fiber's molecular structure become protonated, acquiring a positive charge (-NH3+). Acid dyes, being anionic in nature due to the presence of sulfonate groups (-SO3-), are attracted to these cationic sites on the fiber. This ionic interaction is the primary force responsible for the fixation of the dye molecules to the fiber. Additionally, weaker intermolecular forces, such as van der Waals forces and hydrogen bonding, contribute to the overall stability and fastness of the dyeing.





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Caption: Mechanism of Acid Dye Fixation on Protein and Polyamide Fibers.

# **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of dye performance. The following are generalized methodologies for key experiments in textile finishing.

## Standard Dyeing Procedure for Wool, Silk, and Nylon

- a. Materials and Reagents:
- Textile substrate (wool, silk, or nylon fabric)
- Acid dye (e.g., Acid Black 107)
- Acetic acid or formic acid (for pH adjustment)
- Glauber's salt (sodium sulfate) as a leveling agent
- Wetting agent



Distilled water

#### b. Procedure:

- A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1).
- The required amount of wetting agent and Glauber's salt are dissolved in the dyebath.
- The pH of the dyebath is adjusted to the desired level (typically 4.5-5.5 for wool and silk, and 6.0-7.0 for nylon) using acetic acid or formic acid.
- The pre-wetted textile substrate is introduced into the dyebath at room temperature.
- The temperature of the dyebath is gradually raised to the dyeing temperature (e.g., 90-100°C for wool and nylon, 85-95°C for silk) over a period of 30-45 minutes.
- The dissolved acid dye is then added to the dyebath.
- Dyeing is continued at this temperature for 45-60 minutes with constant agitation to ensure even dye penetration.
- After dyeing, the dyebath is allowed to cool down gradually.
- The dyed fabric is removed, rinsed thoroughly with cold water, and then washed with a nonionic detergent to remove any unfixed dye.
- The fabric is then dried at room temperature.

## **Evaluation of Dye Exhaustion**

The percentage of dye exhaustion (E%) is calculated by measuring the absorbance of the dye bath before and after the dyeing process using a UV-Vis spectrophotometer at the wavelength of maximum absorbance ( $\lambda$ max) of the dye.

$$E(\%) = [(A_0 - A_1) / A_0] \times 100$$

#### Where:

Ao is the absorbance of the dye bath before dyeing.



• A1 is the absorbance of the dye bath after dyeing.

### **Colorfastness Tests**

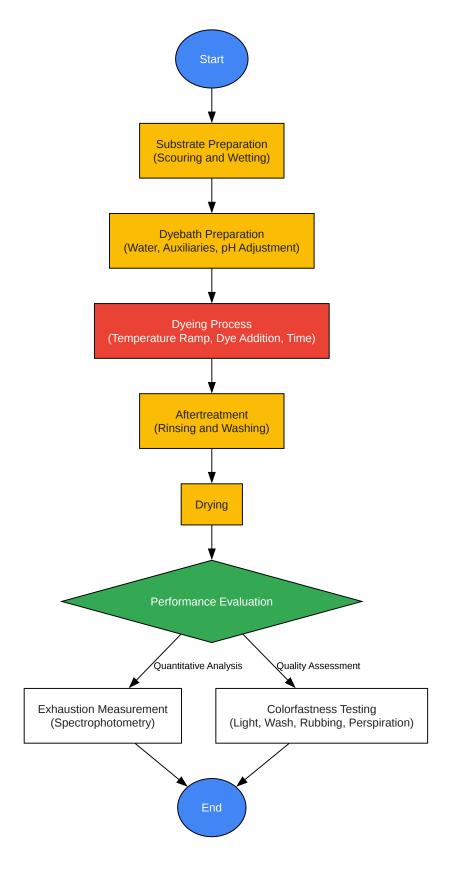
Colorfastness properties are evaluated according to standardized methods:

- Lightfastness: ISO 105-B02 or AATCC 16. Samples are exposed to a xenon arc lamp, and the change in color is assessed against the Blue Wool standards.
- Wash Fastness: ISO 105-C06 or AATCC 61. The dyed sample, stitched between two undyed fabrics (multi-fiber strip), is washed in a standard soap solution under controlled conditions.
   The change in color of the sample and the staining of the adjacent fabrics are evaluated using grey scales.
- Rubbing Fastness: ISO 105-X12 or AATCC 8. The resistance of the color to rubbing is
  determined using a crockmeter. The amount of color transferred to a standard white cotton
  cloth (dry and wet) is assessed using a grey scale for staining.
- Perspiration Fastness: ISO 105-E04 or AATCC 15. The dyed sample is treated with artificial
  perspiration solutions (acidic and alkaline) and subjected to a specified pressure and
  temperature. The change in color and staining are evaluated using grey scales.

# **Experimental Workflow**

The following diagram illustrates the general workflow for the dyeing and evaluation process of acid dyes in a laboratory setting.





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Caption: General Experimental Workflow for Textile Dyeing and Performance Evaluation.



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